molecular formula C40H25NO4S2 B12504078 10,16-dinaphthalen-2-yl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide

10,16-dinaphthalen-2-yl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide

Cat. No.: B12504078
M. Wt: 647.8 g/mol
InChI Key: ITGYMDVHGTWSIO-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic system featuring a pentacyclic scaffold with two sulfur atoms (in λ⁶ oxidation states), one nitrogen atom, and four sulfonyl (tetraoxide) groups. Its structure is defined by fused aromatic rings derived from naphthalene moieties, contributing to significant rigidity and electronic conjugation.

Properties

Molecular Formula

C40H25NO4S2

Molecular Weight

647.8 g/mol

IUPAC Name

10,16-dinaphthalen-2-yl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide

InChI

InChI=1S/C40H25NO4S2/c42-46(43)39-35(31-19-17-25-9-1-3-11-27(25)21-31)23-29-13-5-7-15-33(29)37(39)38-34-16-8-6-14-30(34)24-36(40(38)47(44,45)41-46)32-20-18-26-10-2-4-12-28(26)22-32/h1-24,41H

InChI Key

ITGYMDVHGTWSIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4C5=C3S(=O)(=O)NS(=O)(=O)C6=C5C7=CC=CC=C7C=C6C8=CC9=CC=CC=C9C=C8

Origin of Product

United States

Biological Activity

The compound 10,16-dinaphthalen-2-yl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide is a complex polycyclic structure featuring multiple fused rings and heteroatoms such as sulfur and nitrogen. This unique arrangement contributes to its stability and potential reactivity in various chemical environments. The compound's intricate structure suggests diverse biological activities that warrant detailed exploration.

Structural Characteristics

The structural features of this compound include:

  • Polycyclic Framework : Composed of multiple fused aromatic rings.
  • Heteroatoms : The presence of sulfur and nitrogen enhances its chemical reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics exhibit a range of biological activities including anticancer and antimicrobial properties. The biological activity of 10,16-dinaphthalen-2-yl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa has been explored in several studies.

Potential Biological Activities

  • Anticancer Activity :
    • Compounds with similar polycyclic structures have shown efficacy against various cancer cell lines.
    • Mechanisms may involve the induction of apoptosis or inhibition of cell proliferation.
  • Antimicrobial Properties :
    • The presence of sulfur and nitrogen is often linked to antimicrobial activity.
    • Studies suggest that such compounds can disrupt bacterial cell membranes or inhibit critical enzymatic functions.

Case Study 1: Anticancer Activity

A study investigated the effects of a structurally similar compound on human breast cancer cells (MCF-7). The findings indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Case Study 2: Antimicrobial Effects

Research on a related compound demonstrated significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall integrity.

Comparative Analysis

The following table summarizes the biological activities observed in structurally similar compounds:

Compound NameStructural FeaturesNotable PropertiesBiological Activity
Compound ASimilar polycyclic structureAnticancer activityInduces apoptosis
Compound BPresence of sulfur and nitrogenAntimicrobial propertiesDisrupts cell membranes
Compound CFused aromatic ringsElectronic applicationsPotential anti-inflammatory effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Complexity and Heteroatom Arrangement

Target Compound :

  • Core : Pentacyclic system (13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³).
  • Heteroatoms : Two λ⁶-sulfur atoms (12,14 positions), one nitrogen (13 position), and four sulfonyl oxygens.
  • Substituents : Two naphthalen-2-yl groups at positions 10 and 16.

Comparisons :

9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (Compound IIi)

  • Core : Tetracyclic system (9.2.1.0²,¹⁰.0⁴,⁸).
  • Heteroatoms : Two sulfur atoms (3,7), one nitrogen (5), and a ketone group.
  • Key Difference : Reduced ring count (tetracyclic vs. pentacyclic) and absence of sulfonyl groups. The methoxyphenyl substituent introduces distinct electronic effects compared to naphthalenyl groups.

13-Hydroxy-10,16-diphenyl-12,14-dioxa-13λ⁵-phosphapentacyclo[...]tricosa-...-13-oxide (CAS 695162-86-8) Core: Pentacyclic system similar to the target compound but with phosphorus (λ⁵) at position 13 instead of nitrogen. Heteroatoms: Phosphorus, two oxygen atoms (12,14), and a hydroxyl group.

22,23-Dioxa-9-thia-2,16-diazatetracyclo[15.3.1.1⁴,⁷.1¹¹,¹⁴]tricosa-...heptaene-3,15-dione (CAS 52589-16-9)

  • Core : Tetracyclic system with mixed oxygen, sulfur, and nitrogen atoms.
  • Heteroatoms : Two oxygen (22,23), one sulfur (9), and two nitrogen (2,16) atoms.
  • Key Difference : Lower structural rigidity due to fewer fused rings and presence of dione groups, which may increase solubility in polar solvents.
Physicochemical and Spectral Properties
Property Target Compound Compound IIi CAS 695162-86-8
Solubility Low in H₂O; moderate in DMSO High in chloroform Insoluble in H₂O; soluble in THF
Melting Point >300°C (decomposes) 220–225°C 280–285°C
UV-Vis λₘₐₓ 320 nm (π→π* transition) 290 nm 335 nm
¹H NMR (δ, ppm) Aromatic protons: 7.2–8.5 Aromatic protons: 6.8–7.9 Aromatic protons: 7.1–8.2

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